Malachite green cation
Overview
Description
Malachite green is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is traditionally used as a dye for materials such as silk, leather, and paper . Despite its name, the dye is not prepared from the mineral malachite; the name just comes from the similarity of color . Malachite green is classified in the dyestuff industry as a triarylmethane dye and also used in the pigment industry .
Synthesis Analysis
Malachite green can be prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound, a relative of triphenylmethane, is then oxidized to the cation that is MG . A typical oxidizing agent used is manganese dioxide .Molecular Structure Analysis
Formally, malachite green refers to the chloride salt [C6H5C(C6H4N(CH3)2)2]Cl, although the term malachite green is used loosely and often just refers to the colored cation . The intense green color of the cation results from a strong absorption band at 621 nm .Chemical Reactions Analysis
The adsorption of cationic dye Malachite Green (MG) on γ-alumina and some experimental parameters, namely, pH, adsorbent dose, reaction temperature, dye solution concentration and contact time, were studied . Different adsorption kinetics and isotherms models were studied .Physical And Chemical Properties Analysis
Malachite green is green, crystalline, and water-soluble . The leuco form of malachite green is electrically neutral and undergoes a photoionization reaction that yields the cationic form of malachite green .Scientific Research Applications
Biological Staining and Microscopy : Malachite green was initially used as a dye and pigment and later found applications in staining biological specimens. This is due to its ability to bind to various biological tissues, aiding in microscopy and histological analyses (Cooksey, 2016).
Aquaculture : One significant application of malachite green is in fish farming for controlling fungal and protozoan infections. However, its use is controversial and illegal in many countries due to toxicity concerns (Culp & Beland, 1996).
Environmental and Health Hazard Studies : Malachite green is known for its cytotoxic effects on mammalian cells and its role as a liver tumor promoter. Studies have focused on its dose-response effects on free radical formation, lipid peroxidation, and DNA damage, revealing its potential environmental and health hazards (Panandiker, Maru, & Rao, 1994).
Biodegradation and Environmental Remediation : Research has also focused on the biodegradation of malachite green using microorganisms. For instance, a novel fungus species, Lasiodiplodia sp., has shown the ability to degrade malachite green, suggesting its potential for environmental remediation (Arunprasath et al., 2019).
Detection and Sensing Technologies : New methods for detecting malachite green in various environments are being developed. For example, a black phosphorous-based interdigital electrode has been created for sensitive detection of malachite green, indicating its application in environmental monitoring and safety (Wu et al., 2020).
Toxicology and Health Impact Studies : Numerous studies have been conducted to understand the toxicological impacts of malachite green, including its carcinogenic and mutagenic effects, impact on liver and reproductive systems, and potential as a tumor promoter. This research is crucial for assessing the health risks associated with malachite green exposure (Culp & Beland, 1996); (Srivastava, Sinha, & Roy, 2004).
Photodegradation Studies : The photolytic degradation of malachite green under natural sunlight has been studied to understand its transformation products and assess the toxicity of these products, which is important for environmental safety and pollution control (Perez-Estrada et al., 2008).
Safety And Hazards
Future Directions
Biochar has been extensively employed as an effective adsorbent material through its exceptional characteristics, such as cost-effectiveness, high porosity, large surface area, and mass production . The agricultural solid wastes and biosorbents such as biopolymers and biomass adsorbents have demonstrated outstanding adsorption capabilities for the removal of MG dye .
properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNQNZNPKRXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Malachite green cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basic Green 4 oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018015764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043784 | |
Record name | Malachite green cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malachite green cation | |
CAS RN |
10309-95-2, 18015-76-4 | |
Record name | N-[4-[[4-(Dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10309-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malachite green cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basic Green 4 oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018015764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malachite Green | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Malachite green cation | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALACHITE GREEN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWT9R95TV1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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